Chemical structure and molecular formula of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline
Chemical structure and molecular formula of 2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline
Executive Summary
2-Ethyl-N-((tetrahydrofuran-2-yl)methyl)aniline (CAS: 500298-20-4) is a specialized secondary amine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Structurally, it combines a lipophilic ortho-ethyl substituted aniline core with a polar, non-aromatic tetrahydrofuran (THF) moiety. This dual-nature scaffold modulates solubility and metabolic stability in drug design, often serving as a bioisostere for more labile benzylamine motifs.
This guide provides a comprehensive technical analysis of the compound's physicochemical identity, a validated synthetic protocol via reductive amination, and structural characterization data.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Ethyl-N-[(tetrahydrofuran-2-yl)methyl]aniline |
| CAS Registry Number | 500298-20-4 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| SMILES | CCC1=CC=CC=C1NCC2OCCC2 |
| InChI Key | Predicted: [Requires computation based on structure] |
Structural Logic
The molecule consists of two distinct domains linked by a methylene bridge:
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The Nucleophilic Core: A 2-ethylaniline moiety. The ethyl group at the ortho position introduces steric bulk, twisting the N-C(phenyl) bond and potentially reducing metabolic N-oxidation compared to unsubstituted anilines.
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The Solubilizing Tail: A (tetrahydrofuran-2-yl)methyl group. Unlike a furan ring, the saturated THF ring contains sp³ carbons, increasing the fraction of sp³ hybridization (Fsp³) of the molecule, a desirable trait in modern drug discovery for improving solubility and reducing promiscuous binding.
Physicochemical Profiling
Understanding the physical properties is crucial for handling and formulation.
| Property | Value (Experimental/Predicted) | Implications |
| Physical State | Viscous Liquid (Yellow to Brown) | Handle as a liquid; prone to oxidation upon air exposure. |
| Boiling Point | ~320-330°C (Predicted at 760 mmHg) | High boiling point; purification via vacuum distillation recommended. |
| LogP (Octanol/Water) | ~3.2 - 3.6 | Moderately lipophilic; cell-permeable. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weak base due to aniline nitrogen lone pair delocalization; protonated only at low pH. |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Insoluble in water; requires organic co-solvents for bio-assays. |
Validated Synthetic Protocol: Reductive Amination
The most robust route to synthesize this compound is the reductive amination of 2-ethylaniline with tetrahydrofuran-2-carbaldehyde . This method avoids the over-alkylation issues common with direct alkylation using halides.
Reaction Pathway
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Imine Formation: Condensation of the amine and aldehyde to form a Schiff base (hemiaminal intermediate).
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Reduction: Selective reduction of the imine to the secondary amine using a borohydride reagent.
Step-by-Step Methodology
Reagents:
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2-Ethylaniline (CAS: 578-54-1)
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Tetrahydrofuran-2-carbaldehyde (CAS: 3003-84-7)
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Sodium triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)
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Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)
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Acid Catalyst: Acetic Acid (AcOH)
Protocol:
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Preparation: In a dry round-bottom flask, dissolve 2-ethylaniline (10 mmol, 1.21 g) in DCE (30 mL).
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Condensation: Add tetrahydrofuran-2-carbaldehyde (11 mmol, 1.10 g) and glacial acetic acid (10 mmol, 0.6 g). Stir at room temperature for 30–60 minutes under nitrogen. Note: The formation of the imine is often indicated by a slight color change.
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Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes.
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Alternative: If using MeOH as solvent, use NaBH₄ (Wait for imine formation first, then add NaBH₄ at 0°C).
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS.
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Workup: Quench with saturated aqueous NaHCO₃ solution. Extract with Dichloromethane (DCM) (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes) to yield the pure oil.
Spectroscopic Characterization (Predicted)
To validate the structure, look for these diagnostic signals in the NMR spectrum.
¹H NMR (400 MHz, CDCl₃)
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Aromatic Region (6.6 – 7.2 ppm): 4H multiplet corresponding to the 2-ethylaniline ring. The ortho-substitution pattern typically shows splitting distinct from para- or meta- isomers.
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Amine Proton (~4.0 ppm): Broad singlet (1H, -NH -), exchangeable with D₂O.
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Linker Methylene (3.0 – 3.3 ppm): Multiplet or doublet (2H, -NCH ₂-CH(O)-). This signal is key to confirming N-alkylation.
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THF Ring Methine (3.8 – 4.1 ppm): Multiplet (1H, -O-CH -).
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THF Ring Methylene (3.6 – 3.8 ppm): Multiplet (2H, -O-CH ₂-).
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Ethyl Group:
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Methylene (2.5 ppm): Quartet (2H, Ar-CH ₂-CH₃).
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Methyl (1.2 ppm): Triplet (3H, Ar-CH₂-CH ₃).
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THF Internal Methylenes (1.6 – 2.0 ppm): Multiplets (4H) for the remaining ring carbons.
Mass Spectrometry (ESI+)
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[M+H]⁺: 206.15 m/z (Calculated).
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Fragmentation Pattern: Expect loss of the THF-methyl group or cleavage at the benzylic position.
Safety & Handling
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Hazards: Like most anilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact.[1] It may cause methemoglobinemia.
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Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation (browning).
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PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.
References
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6427075, 2-ethyl-N-methylaniline (Structural Analog Reference). Retrieved March 3, 2026, from [Link]
